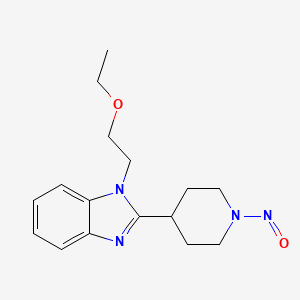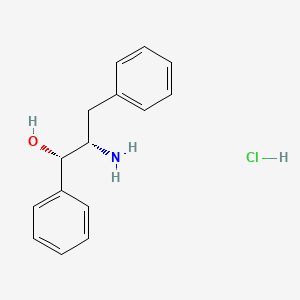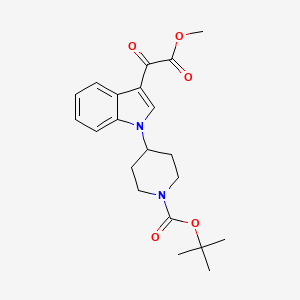
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane is an organic compound featuring a bromomethyl group attached to a dioxolane ring, which is further substituted with two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetone . The reaction is usually carried out under controlled temperature conditions and may require the presence of a radical initiator or light to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
化学反应分析
Types of Reactions
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium azide, potassium thiocyanate, or primary amines.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted dioxolane, while oxidation can produce a dioxolane with additional oxygen-containing functional groups .
科学研究应用
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules or to study the effects of brominated compounds on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties .
作用机制
The mechanism of action of 2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane involves its ability to participate in nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited to introduce various functional groups into the dioxolane ring, thereby modifying its chemical and physical properties .
相似化合物的比较
Similar Compounds
2-Bromomethyl-1,3-dioxolane: A simpler analog without the phenyl groups.
4,5-Diphenyl-1,3-dioxolane: Lacks the bromomethyl group.
Bromoacetaldehyde ethylene acetal: Another brominated dioxolane derivative.
Uniqueness
2-(Bromomethyl)-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both the bromomethyl group and the phenyl substituents. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
属性
CAS 编号 |
5436-03-3 |
|---|---|
分子式 |
C16H15BrO2 |
分子量 |
319.19 g/mol |
IUPAC 名称 |
2-(bromomethyl)-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C16H15BrO2/c17-11-14-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,14-16H,11H2 |
InChI 键 |
SBSDJCTZLCKGIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(OC(O2)CBr)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


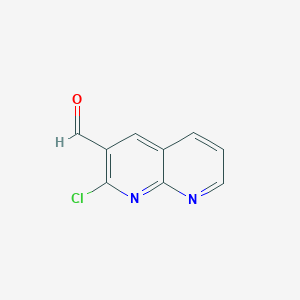
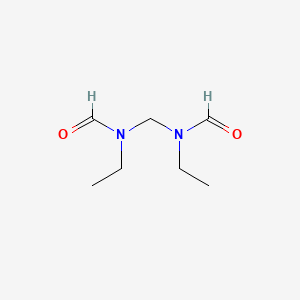
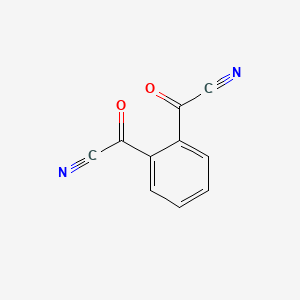
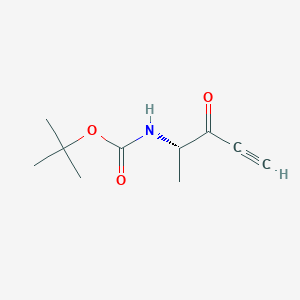
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14014588.png)

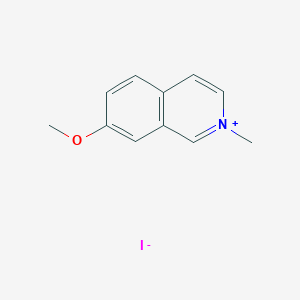
![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
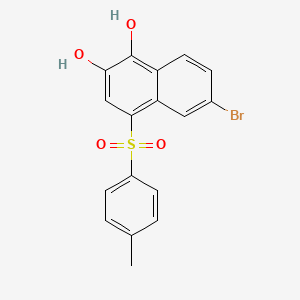
![3-[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B14014620.png)
![4-Quinolinamine,7-chloro-N-[1-methyl-4-(4-morpholinyl)butyl]-](/img/structure/B14014627.png)
